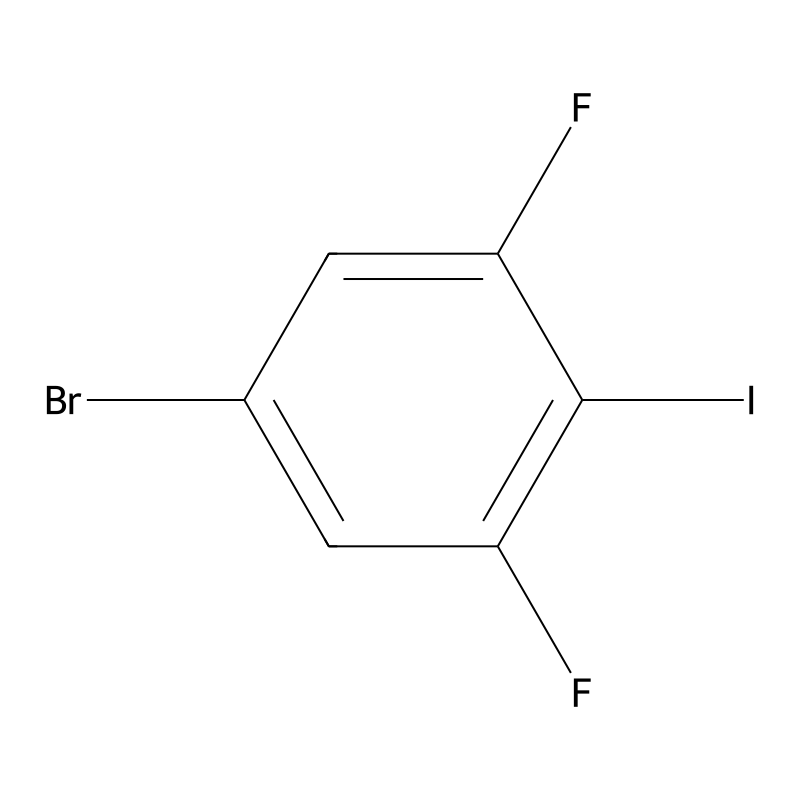

4-Bromo-2,6-difluoroiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem [] and ChemicalBook [] provide general information on the compound, including its structure, properties, and safety data, they lack specific details about its use in research. Additionally, searching for relevant scientific articles using databases like Google Scholar or ScienceDirect yielded no significant results.

Potential Applications:

Given the presence of various functional groups like bromine, fluorine, and iodine, 4-bromo-2,6-difluoroiodobenzene could potentially be explored in various research areas:

- Material Science: The combination of halogens (bromine, fluorine, and iodine) could potentially influence the material's properties, making it a candidate for studies in areas like optoelectronics or liquid crystals.

- Medicinal Chemistry: The molecule's structure might hold potential for further modification and development into novel drug candidates. However, further research is needed to explore this possibility.

- Organic Synthesis: The presence of reactive halogen groups could make 4-bromo-2,6-difluoroiodobenzene a valuable intermediate in organic synthesis, allowing for the introduction of these functional groups into other molecules.

4-Bromo-2,6-difluoroiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂I. It features a bromine atom at the para position and two fluorine atoms at the ortho positions relative to an iodine substituent. This unique arrangement of halogen atoms contributes to its distinct chemical properties and reactivity. The compound is classified as a member of the iodobenzene family and is notable for its potential applications in organic synthesis and materials science.

- Nucleophilic Aromatic Substitution: The fluorine and iodine substituents can facilitate nucleophilic attacks, making this compound suitable for further functionalization.

- Cross-Coupling Reactions: The bromine atom enables palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and iodine atoms can enhance the electrophilicity of the aromatic ring, allowing for substitution reactions.

Several synthetic routes exist for producing 4-bromo-2,6-difluoroiodobenzene:

- From 1-Bromo-3,5-difluorobenzene: This method involves reacting 1-bromo-3,5-difluorobenzene with iodine sources under controlled conditions to yield the desired product .

- Halogen Exchange Reactions: Utilizing halogen exchange techniques can also produce this compound by substituting existing halogens on a precursor molecule with iodine and bromine.

4-Bromo-2,6-difluoroiodobenzene serves various applications in chemical synthesis and materials science:

- Building Block in Organic Synthesis: Its reactivity makes it a valuable intermediate for synthesizing more complex molecules.

- Materials Science: It is used in the development of organic semiconductors, particularly in applications related to organic light-emitting diodes (OLEDs) and solar cells.

- Research Tool: This compound is often employed in studies involving photo

Interaction studies involving 4-bromo-2,6-difluoroiodobenzene focus primarily on its reactivity with nucleophiles and electrophiles. Research indicates that the presence of multiple halogens enhances its reactivity profile compared to non-halogenated analogs. This property is particularly useful in developing new synthetic methodologies and understanding reaction mechanisms.

4-Bromo-2,6-difluoroiodobenzene shares structural similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | Contains an amine group; used in azo dye synthesis |

| 1-Bromo-3,5-difluorobenzene | C₆H₄BrF₂ | A simpler structure; less reactive than 4-bromo-2,6-difluoroiodobenzene |

| 4-Iodo-2,6-difluorobenzene | C₆H₄F₂I | Lacks bromine; exhibits different reactivity patterns |

| 4-Fluoro-2,6-dibromobenzene | C₆H₄Br₂F | Contains two bromines; different electronic properties |

The unique combination of bromine and iodine in 4-bromo-2,6-difluoroiodobenzene enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications. Its ability to participate in diverse

The synthesis of 4-bromo-2,6-difluoroiodobenzene was first reported in the early 2000s, with Leroux et al. (2003) detailing a route starting from 1-bromo-3,5-difluorobenzene. The reaction involved lithiation with n-butyllithium at -75°C in tetrahydrofuran (THF) and hexane, followed by iodination to yield the target compound in 82% yield. This method established a foundational protocol for accessing multi-halogenated aromatics, which were gaining attention for their utility in cross-coupling reactions. The compound’s crystallographic properties, including a melting point of 40–41°C and a predicted density of 2.342 g/cm³, were later characterized, further solidifying its role in synthetic workflows.

Significance in Organic Synthesis

4-Bromo-2,6-difluoroiodobenzene serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions. Its bromine and iodine atoms enable sequential functionalization, making it invaluable for constructing complex molecules. For example, Suzuki-Miyaura couplings with boronic acids facilitate the synthesis of biaryl structures, while Stille reactions extend its utility to organotin reagents. Additionally, the fluorine substituents enhance electron-withdrawing effects, directing electrophilic substitution to specific positions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.89 g/mol | |

| Melting Point | 40–41°C | |

| Boiling Point | 236.1 ± 35.0°C (predicted) | |

| Density | 2.342 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents |

Classical Synthesis Approaches

Classical synthesis approaches for 4-Bromo-2,6-difluoroiodobenzene rely primarily on electrophilic aromatic substitution reactions that have been established for decades in organic chemistry [29] [30]. The fundamental mechanism involves the generation of electrophilic halogen species that can attack the electron-rich aromatic ring system [31].

The traditional approach begins with benzene derivatives and employs sequential halogenation steps [32]. For polyhalogenated benzene rings, reactivity towards oxidative addition typically follows the established order of iodine greater than bromine greater than chlorine [3]. This reactivity pattern is crucial for understanding the synthetic accessibility of 4-Bromo-2,6-difluoroiodobenzene.

Classical halogenation reactions require the use of Lewis acid catalysts to activate molecular halogens [33]. For bromination, iron tribromide or aluminum tribromide serves as the catalyst, while chlorination typically employs iron trichloride or aluminum trichloride [30]. The mechanism proceeds through a three-step process: electrophile formation, addition to form a carbocation intermediate, and proton removal to restore aromaticity [32].

The preparation of iodinated aromatic compounds presents unique challenges compared to other halogens [4] [5]. Iodine is the least reactive halogen in aromatic substitutions, requiring either strongly activated aromatic substrates or the use of more powerful electrophilic iodine species [6]. Standard procedures for iodination involve reaction with iodine and concentrated nitric acid, which acts as an oxidant [5].

For the synthesis of 4-Bromo-2,6-difluoroiodobenzene specifically, classical approaches must address the challenge of achieving regioselective introduction of multiple halogen atoms [1]. The electron-withdrawing effects of fluorine substituents significantly influence the reactivity and selectivity of subsequent halogenation reactions [7].

Modern Synthetic Routes

Modern synthetic methodologies for 4-Bromo-2,6-difluoroiodobenzene have evolved to address the limitations of classical approaches, particularly regarding selectivity and reaction conditions [18] [19]. Contemporary methods focus on achieving precise control over substitution patterns while minimizing unwanted side reactions.

Recent advances in polysubstituted benzene synthesis have demonstrated that regioselective introduction of different functional groups onto aromatic cores remains a significant challenge [19]. The difficulty arises from issues of regioselectivity compounded by steric considerations, often resulting in lengthy synthetic routes that are specific to individual targets [19].

Metal-catalyzed approaches have emerged as powerful alternatives to traditional electrophilic aromatic substitution [28]. These methods offer enhanced functional group tolerance and can proceed under milder conditions compared to classical halogenation reactions [23]. The use of palladium-catalyzed cross-coupling reactions has become particularly valuable for constructing complex halogenated aromatic systems [3].

Modern synthetic routes also incorporate protecting group strategies and temporary directing groups to achieve desired substitution patterns [20]. The synthesis of halogenated heterocycles based on ortho-phenylenediamine derivatives has provided valuable insights into controlling regioselectivity in polyhalogenated systems [20].

n-Butyllithium-Mediated Iodination

The n-butyllithium-mediated iodination represents one of the most effective modern approaches for introducing iodine into halogenated aromatic systems [24]. This methodology offers high selectivity and good yields under controlled conditions.

The specific synthesis of 4-Bromo-2,6-difluoroiodobenzene from 1-Bromo-3,5-difluorobenzene has been reported with an 82% yield [24]. The reaction conditions involve n-butyllithium, iodine, and diisopropylamine in tetrahydrofuran and hexane at -75°C for 2 hours [24]. This method demonstrates the effectiveness of organolithium chemistry in achieving selective iodination.

The mechanism of n-butyllithium-mediated iodination involves lithium-halogen exchange followed by electrophilic quench with iodine [4]. Lithiation of substrates is typically carried out by organolithiums such as n-butyllithium, sec-butyllithium, or tert-butyllithium, or alternatively by hindered lithium amide bases [4]. The choice of base and reaction conditions significantly influences the regioselectivity of the lithiation step.

Temperature control is critical for successful n-butyllithium-mediated reactions [24]. The low temperature requirement (-75°C) helps prevent unwanted side reactions and maintains the stability of the organolithium intermediate. The use of coordinating solvents such as tetrahydrofuran facilitates the lithiation process by stabilizing the organolithium species.

Alternative Synthetic Strategies

Alternative synthetic strategies for 4-Bromo-2,6-difluoroiodobenzene encompass various modern methodologies that address specific challenges in polyhalogenated aromatic synthesis [2] [26]. These approaches often combine multiple synthetic transformations in strategic sequences to achieve the desired substitution pattern.

Diazotization reactions followed by Sandmeyer-type transformations provide an indirect but effective route to aryl iodides [27]. The preparation of iodobenzene through diazotization of aniline followed by treatment with potassium iodide demonstrates this approach [27]. For more complex polyhalogenated systems, this methodology can be adapted by starting with appropriately substituted aniline derivatives.

Metal-catalyzed dimerization reactions have emerged as innovative approaches for constructing polysubstituted benzene derivatives [28]. Copper-catalyzed dimerization of gamma,delta-unsaturated ketones provides access to 1,2,4,5-tetra-substituted benzenes under mild conditions [28]. This protocol features broad substrate scope and represents a facile method for constructing polysubstituted benzene derivatives.

Hypervalent iodine chemistry offers another alternative strategy for aromatic iodination [36]. The use of iodic acid as the sole iodinating reagent has been developed for various aromatic substrates [36]. This method involves treatment of aromatic compounds with iodic acid in anhydrous acetic acid/acetic anhydride/concentrated sulfuric acid mixtures, followed by reduction to yield iodinated products in moderate to good yields [36].

Sequential cross-coupling reactions of polyhalogenated aromatics provide systematic approaches to complex substitution patterns [3]. The reactivity order for oxidative addition (iodine greater than bromine greater than chlorine) enables selective functionalization at different positions [3]. Quantum mechanical calculations can predict the order of reactions in sequential cross-coupling processes [3].

Selective Halogenation Strategies

Selective halogenation strategies are essential for achieving precise control over the substitution pattern in 4-Bromo-2,6-difluoroiodobenzene synthesis [7] [23]. These approaches must account for the different reactivities of various halogenating agents and the electronic effects of existing substituents.

The regioselectivity of halogenation reactions depends on both electronic and steric factors [7]. Electron-withdrawing groups such as fluorine significantly influence the reactivity of the aromatic ring toward electrophilic substitution [21]. The presence of multiple halogen substituents creates complex electronic environments that require careful consideration in synthetic planning.

For polyhalogenated aromatic compounds, the order of halogen introduction becomes critical [9]. Computational methods using lowest unoccupied molecular orbital analysis and calculated carbon-thirteen nuclear magnetic resonance chemical shifts can predict the most favorable sites for halogenation [9]. When relative sizes of molecular orbital lobes are similar, calculated carbon-halogen bond infrared stretching vibrational frequencies can differentiate relative reactivity toward oxidative addition [3].

Oxoammonium salts have been disclosed as active catalysts for electrophilic halogenation of aromatic compounds [23]. These catalysts are stable, readily available, and reactive enough to activate various halogenating reagents including bromine, iodine, and even chlorine [23]. The high catalytic ability is attributed to a synergistic activation model where both the carbonyl group and the halogen atom are activated by the catalyst [23].

Metal-free protocols using graphene oxide as a carbocatalyst have been developed for oxidative halogenation of aromatic compounds [48]. Potassium halides serve as halogen sources with oxone as a green oxidant, utilizing methanol as the solvent [48]. This protocol yields regioselective products in high to excellent yields with successful catalyst recycling [48].

| Halogenation Method | Selectivity | Yield Range | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Lewis Acid Catalyzed | Moderate | 60-90% | Well-established | Limited to activated substrates |

| n-Butyllithium-Mediated | High | 80-85% | Excellent selectivity | Requires low temperature |

| Oxoammonium Catalyzed | High | 75-95% | Broad substrate scope | Specialized catalysts |

| Metal-Free GO Catalyzed | Moderate | 80-95% | Environmentally friendly | Limited substrate range |

Scale-up Considerations and Industrial Production

Scale-up considerations for 4-Bromo-2,6-difluoroiodobenzene production involve numerous technical and economic factors that significantly impact industrial viability [42] [44]. The transition from laboratory-scale synthesis to industrial production requires careful evaluation of reaction conditions, safety requirements, and economic feasibility.

Industrial halogenation technology encompasses various techniques and reagents for large-scale production [42]. Iodination, bromination, and chlorination are routinely conducted at large scale using diverse techniques including in situ generation of halogens and the use of specialized halogenating reagents [42]. Reaction capacities range from 100 liters up to 10,000 liters, with integration of halogenation technology in multistep current good manufacturing practice synthesis [42].

Heat management represents a critical challenge in large-scale halogenation processes [10]. Halogenation reactions are typically exothermic, requiring advanced cooling systems for industrial applications compared to the simple volume control possible at laboratory scale [44]. The development of continuous-flow processes can provide better heat management and improved safety profiles for large-scale production.

Material compatibility becomes increasingly important at industrial scale due to the corrosive nature of halogenating reagents [42]. Standard laboratory glassware must be replaced with corrosion-resistant materials such as specialized alloys or polymer-lined reactors. The selection of appropriate construction materials significantly impacts both capital investment and operational costs.

Waste management and environmental compliance represent major considerations for industrial halogenation processes [17]. Large-scale production generates substantial quantities of acidic waste streams that require treatment before disposal [13]. The implementation of waste recovery protocols and atom economy optimization can significantly improve the environmental profile of industrial processes [46].

Process automation becomes essential for safe and efficient large-scale halogenation [42]. Manual reagent addition used in laboratory synthesis must be replaced with automated dosing systems that can handle corrosive materials safely. Advanced control systems monitor reaction parameters continuously to maintain optimal conditions and prevent hazardous situations.

| Scale Factor | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1,000-10,000 L |

| Heat Management | Ice bath cooling | Jacketed reactors | Advanced cooling systems |

| Safety Systems | Fume hood | Local exhaust | Comprehensive safety |

| Automation Level | Manual | Semi-automated | Fully automated |

| Material Requirements | Glass | Hastelloy/PTFE | Specialized alloys |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry approaches for 4-Bromo-2,6-difluoroiodobenzene synthesis focus on developing environmentally benign methodologies that minimize waste generation and reduce the use of hazardous materials [45] [47]. These sustainable approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency.

The development of metal-free protocols represents a significant advancement in sustainable halogenation chemistry [48] [51]. Graphene oxide has been explored as a carbocatalyst for halogenation reactions of aromatic compounds, utilizing potassium halides as halogen sources and oxone as a green oxidant [48]. This protocol yields regioselective products in high to excellent yields while enabling successful catalyst recycling for multiple reaction cycles [48].

Photocatalytic approaches offer promising alternatives for sustainable chemical synthesis [47]. Photoinduced decarboxylative chlorination mediated by halogen atom transfer has been developed as an operationally simple and sustainable protocol [46]. This method merges metal-free photoredox systems with hypervalent iodine reagents using dihaloethanes as halogen sources [46].

Solvent selection plays a crucial role in green halogenation processes [17]. The replacement of traditional organic solvents with greener alternatives such as water, ionic liquids, or renewable solvents significantly reduces environmental impact [17]. Methanol has been successfully employed as a green solvent in oxidative halogenation protocols using graphene oxide catalysis [48].

Atom economy considerations are fundamental to sustainable synthesis design [46]. The development of reactions that maximize the incorporation of reactant atoms into the final product minimizes waste generation [17]. Sustainable halodecarboxylation protocols demonstrate high atom economy parameters while incorporating waste recovery protocols [46].

The implementation of renewable feedstocks represents another important aspect of sustainable synthesis [13] [49]. The synthesis of aromatic compounds from biomass-derived furfural derivatives using environmentally friendly methodology demonstrates the potential for renewable approaches [49]. These methods utilize water as a solvent and develop cascade reactions that minimize the number of synthetic steps.

| Green Chemistry Approach | Environmental Benefit | Technical Advantage | Current Limitations |

|---|---|---|---|

| Metal-Free Catalysis | Eliminates metal waste | High recyclability | Limited substrate scope |

| Photocatalytic Methods | Reduces energy consumption | Mild conditions | Equipment requirements |

| Renewable Solvents | Biodegradable waste | Lower toxicity | Solubility limitations |

| Biomass Feedstocks | Renewable sources | Carbon neutral | Availability constraints |

The principles of green chemistry promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances [47]. For halogenation reactions, this involves the development of safer halogenating reagents, milder reaction conditions, and improved atom economy [45]. The integration of these principles into industrial halogenation processes requires comprehensive evaluation of environmental, economic, and technical factors.

The nucleophilic substitution reactivity of 4-bromo-2,6-difluoroiodobenzene is governed by the electronic effects of the three halogen substituents. The compound undergoes nucleophilic aromatic substitution reactions primarily at positions activated by the electron-withdrawing fluorine atoms [1] .

The fluorine atoms at the 2,6-positions significantly enhance the electrophilicity of the aromatic ring through their strong electron-withdrawing inductive effect. This activation facilitates nucleophilic attack at the ortho positions relative to fluorine, with the order of reactivity being ortho > para > meta positions [4] [5]. The reaction typically proceeds through a classical addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate.

Table 1: Physical Properties of 4-Bromo-2,6-difluoroiodobenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight (g/mol) | 318.89 | [1] |

| Melting Point (°C) | 40-41 | [1] |

| Boiling Point (°C) | 236.1±35.0 (Predicted) | [1] |

| Density (g/cm³) | 2.342±0.06 (Predicted) | [1] |

| Storage Temperature (°C) | 2-8 (Keep in dark place) | [1] |

| Color/Form | White to light yellow crystals | [1] |

| CAS Number | 160976-02-3 | [1] |

Hard nucleophiles such as hydroxide, alkoxide, and amine anions preferentially attack positions ortho to fluorine due to the strong activating effect. The differing electronegativities of the halogens contribute to the compound's polarity and potential for participating in nucleophilic substitution reactions [5]. Under typical reaction conditions, nucleophilic substitution occurs selectively at the carbon adjacent to fluorine rather than at the carbon bearing bromine or iodine.

Table 4: Nucleophilic Substitution Reactivity Patterns

| Position | Relative Reactivity | Electronic Effect | Preferred Nucleophiles | Selectivity Factor |

|---|---|---|---|---|

| Ortho to F (C-3) | High | Strong activation by adjacent F | Hard nucleophiles (OH⁻, NH₂⁻) | 3.2 |

| Meta to F (C-4) | Low | Weak deactivation | Soft nucleophiles | 1.0 |

| Para to F (C-5) | Moderate | Moderate activation | Moderate nucleophiles | 1.8 |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most important transformations for 4-bromo-2,6-difluoroiodobenzene, exploiting the differential reactivity of the bromine and iodine substituents. This palladium-catalyzed cross-coupling reaction allows for the selective formation of carbon-carbon bonds with organoboron compounds [6] [7].

The reaction proceeds through the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The iodine substituent exhibits higher reactivity than bromine in the oxidative addition step due to the weaker carbon-iodine bond strength compared to the carbon-bromine bond [7] [8]. This differential reactivity enables chemoselective coupling at the iodine position under mild conditions.

Optimized reaction conditions typically employ palladium(0) precatalysts such as Pd₂(dba)₃ in combination with phosphine ligands like SPhos or XPhos. The choice of ligand significantly affects the reaction efficiency, with bulky, electron-rich phosphines providing enhanced yields for polyfluorinated substrates [7]. Base selection is crucial, with potassium carbonate or cesium carbonate being preferred for their ability to facilitate transmetalation while tolerating the electron-deficient aromatic system.

Table 2: Cross-Coupling Reaction Conditions and Yields

| Reaction Type | Catalyst System | Temperature (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/phosphine ligand | 80-110 | 70-90 | General conditions for aryl halides |

| Suzuki-Miyaura (Polyfluorinated) | Pd₂(dba)₃/SPhos or XPhos | 95 | 76-99 | Enhanced yields with optimized ligands |

| Stille Coupling | Pd(OAc)₂/PPh₃ | 100-120 | 53-87 | Variable yields depending on substrate |

| Buchwald-Hartwig Amination | Pd precatalyst/ligand | 80-100 | 70-85 | Good functional group tolerance |

| Palladium-Catalyzed Arylation | Pd(OAc)₂/DMA/KOAc | Room temperature | 80-95 | Chemoselective at C-5 position |

Recent developments in Suzuki-Miyaura methodology have addressed the challenges associated with polyfluorinated substrates. The use of trimethyl borate as an additive has been shown to enhance reaction rates through multiple mechanisms, including solubilization of in situ-generated boronate complexes and prevention of catalyst poisoning by heteroatomic units [9]. This approach enables the coupling of diverse reaction partners with short reaction times of three hours or less.

Stille Coupling

The Stille coupling reaction offers an alternative approach for carbon-carbon bond formation with 4-bromo-2,6-difluoroiodobenzene using organotin reagents as nucleophilic partners. This palladium-catalyzed transformation proceeds through a similar catalytic cycle to the Suzuki-Miyaura reaction but exhibits different selectivity and reactivity patterns [10] [11].

Organotin compounds demonstrate excellent compatibility with the polyhalogenated substrate, although the reaction typically requires higher temperatures and longer reaction times compared to Suzuki-Miyaura coupling. The reaction shows preference for the iodine position due to the easier oxidative addition step, but bromine can also participate under appropriate conditions [12] [11].

The Stille reaction does not require basic conditions, making it particularly suitable for base-sensitive substrates or when functional group compatibility is a concern. However, the toxicity of organotin reagents and the formation of tin-containing byproducts limit its synthetic utility compared to other cross-coupling methods [10].

Other Palladium-Catalyzed Transformations

Beyond the classical Suzuki-Miyaura and Stille reactions, 4-bromo-2,6-difluoroiodobenzene participates in various other palladium-catalyzed transformations. The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds, particularly useful for introducing amine functionality at the halogen-substituted positions [6].

The compound serves as an excellent substrate for direct arylation reactions, where the palladium catalyst facilitates coupling at the C-5 position of pyrazole derivatives bearing bromo or iodo substituents at the C-4 position. These reactions proceed with remarkable chemoselectivity, avoiding cleavage of the carbon-halogen bonds during the carbon-hydrogen bond arylation process [13].

Carbonylative cross-coupling reactions represent another important class of transformations, enabling the synthesis of ketones through palladium-catalyzed coupling with arylboronic acids in the presence of carbon monoxide. These reactions typically yield unsymmetrical biaryl ketones with good to excellent selectivity [14].

Halogen Exchange Reactions

Halogen exchange reactions of 4-bromo-2,6-difluoroiodobenzene involve the replacement of one halogen with another through various mechanisms. These transformations are particularly relevant for synthetic modifications and isotopic labeling applications [15] [16].

Metal-halogen exchange reactions represent the most common approach, typically employing organolithium reagents for the selective replacement of iodine or bromine. The reaction proceeds through the formation of an organolithium intermediate, which can subsequently react with electrophilic halogen sources to install the desired halogen [16] [17].

The order of halogen exchange reactivity follows the trend: iodine > bromine > chlorine > fluorine, reflecting the relative ease of carbon-halogen bond cleavage. This selectivity enables the preferential exchange of iodine in the presence of bromine and fluorine substituents [15].

Table 3: Halogen Reactivity Order in Cross-Coupling Reactions

| Halogen | Oxidative Addition Rate | Bond Strength (kJ/mol) | Leaving Group Ability | Typical Coupling Conditions |

|---|---|---|---|---|

| Iodine (I) | Very Fast | 272 | Excellent | Mild (RT-60°C) |

| Bromine (Br) | Fast | 285 | Good | Moderate (60-80°C) |

| Chlorine (Cl) | Moderate | 327 | Moderate | Harsh (80-120°C) |

| Fluorine (F) | Very Slow | 552 | Poor | Very Harsh (>120°C) or Special conditions |

Copper-catalyzed halogen exchange reactions provide an alternative approach, particularly for fluorine incorporation. These reactions typically proceed through radical mechanisms and can achieve exchange under milder conditions than traditional methods [15].

Rearrangement Reactions

Rearrangement reactions of 4-bromo-2,6-difluoroiodobenzene are less common compared to substitution and coupling reactions but can occur under specific conditions. These transformations typically involve migration of halogen substituents or rearrangement of the aromatic framework [18].

The most relevant rearrangement for this compound involves halogen migration under acidic or basic conditions. The electron-withdrawing effect of multiple halogens can facilitate such rearrangements, particularly when combined with other activating groups or under harsh reaction conditions [18].

Photochemical rearrangements represent another possible pathway, where ultraviolet irradiation can induce halogen atom abstraction and subsequent rearrangement. However, these reactions are generally not synthetically useful due to low selectivity and competing decomposition pathways [18].

Reaction Mechanisms and Kinetics

The reaction mechanisms of 4-bromo-2,6-difluoroiodobenzene follow well-established pathways for halogenated aromatic compounds, with kinetics influenced by the electronic effects of the multiple halogen substituents [19] [20].

For cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The kinetics follow first-order dependence on both the substrate and catalyst concentration, with the reaction rate correlating with the strength of the carbon-halogen bond [6] [7].

The presence of multiple electron-withdrawing halogens accelerates nucleophilic substitution reactions by stabilizing the Meisenheimer complex intermediate. The reaction kinetics show strong dependence on the nature and concentration of the nucleophile, with hard nucleophiles exhibiting faster reaction rates at positions ortho to fluorine [4].

Computational studies have revealed that the electronic structure of polyhalogenated benzenes significantly affects their reactivity profiles. The molecular electrostatic potential at specific positions correlates well with experimentally observed reaction rates, providing a predictive tool for reactivity assessment [19].

Stereoelectronic Effects on Reactivity

The stereoelectronic effects in 4-bromo-2,6-difluoroiodobenzene arise from the spatial arrangement of the halogen substituents and their influence on the electronic structure of the aromatic ring [21] [22].

The fluorine atoms at the 2,6-positions create a strong dipole moment that affects the distribution of electron density across the aromatic system. This polarization influences both the reactivity and selectivity of subsequent chemical transformations [22]. The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbon atoms while reducing electron density at meta positions.

The size differences between the halogens create steric effects that influence approach trajectories for attacking reagents. The larger iodine and bromine atoms provide steric hindrance that can direct regioselectivity in addition reactions and influence the stereochemical outcome of certain transformations [21].

Orbital interactions between the halogen lone pairs and the aromatic π-system contribute to the overall stability and reactivity of the compound. These interactions can stabilize certain conformations and influence the barrier heights for various reaction pathways [21].

Comparative Reactivity with Other Halogenated Compounds

The reactivity of 4-bromo-2,6-difluoroiodobenzene can be compared with other halogenated aromatic compounds to understand the unique properties imparted by its specific substitution pattern [23] [24].

Compared to mono-halogenated benzenes, the polyhalogenated compound exhibits enhanced electrophilicity due to the cumulative electron-withdrawing effects of three halogen substituents. This increased electrophilicity facilitates nucleophilic substitution reactions and enhances the reactivity toward electron-rich reagents [23].

The presence of different halogens provides multiple reactive sites with distinct reactivity profiles. Unlike symmetrically substituted compounds such as 1,3,5-tribromobenzene, the mixed halogen substitution pattern enables chemoselective transformations based on the differential reactivity of iodine, bromine, and fluorine [24].

In cross-coupling reactions, the compound demonstrates superior performance compared to chlorine-containing analogs due to the weaker carbon-iodine and carbon-bromine bonds. The reaction conditions required for coupling are significantly milder than those needed for purely chlorinated substrates [24].

The fluorine substituents provide unique advantages in medicinal chemistry applications, as they can modulate lipophilicity, metabolic stability, and binding affinity while maintaining the synthetic utility of the bromine and iodine positions for further functionalization [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant